

Application Notes and Protocols: Utilizing Celgosivir to Probe Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

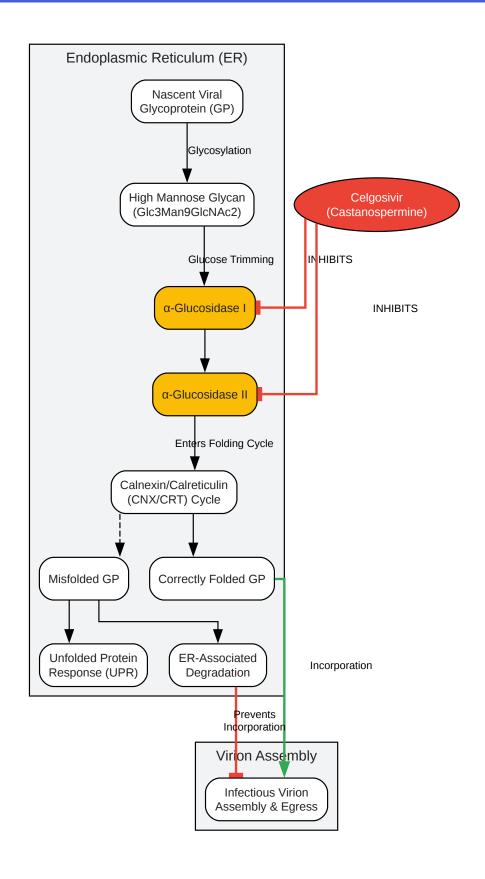
For Researchers, Scientists, and Drug Development Professionals

Abstract

Celgosivir, an oral prodrug of castanospermine, is a potent inhibitor of host endoplasmic reticulum (ER) α -glucosidases I and II. By targeting host cellular machinery essential for the lifecycle of many enveloped viruses, Celgosivir serves as a valuable chemical probe to investigate the critical role of N-linked glycoprotein processing in viral maturation and pathogenesis. These notes provide a comprehensive overview of Celgosivir's mechanism of action, a summary of its antiviral activity, and detailed protocols for its application in both in vitro and in vivo research settings to explore complex host-pathogen interactions.

Introduction

Host-targeting antivirals represent a promising strategy to combat viral infections, offering a potentially higher barrier to resistance compared to direct-acting antivirals.[1] Viruses, as obligate intracellular parasites, are heavily reliant on host cell machinery for their replication and propagation.[2][3] **Celgosivir** (6-O-butanoyl castanospermine) is a prime example of such a host-oriented agent.[4][5] It is an iminosugar derived from the seeds of Castanospermum australe.[4] As a prodrug, **Celgosivir** is well-absorbed in vivo and rapidly converted by endogenous esterases to its active form, castanospermine.[6][7][8] Its mechanism of action—the inhibition of host α -glucosidases—disrupts the proper folding and maturation of viral envelope glycoproteins, making it a powerful tool for studying a broad spectrum of enveloped


viruses, including flaviviruses (like Dengue), retroviruses (like HIV), and coronaviruses.[7][9][10] [11]

Mechanism of Action: Targeting Host Glycoprotein Processing

The primary antiviral mechanism of **Celgosivir** is the competitive inhibition of two key host enzymes in the ER: α -glucosidase I and α -glucosidase II.[12][13] These enzymes are critical for the initial steps of N-linked glycan processing, a crucial part of the quality control system for newly synthesized glycoproteins.[9][14]

- Inhibition of Glycan Trimming: In the ER, α-glucosidases I and II sequentially remove three terminal glucose residues from N-linked oligosaccharides on nascent glycoproteins.[12]
 Celgosivir's active form, castanospermine, mimics the glucose substrate and blocks this enzymatic activity.[14]
- Protein Misfolding: The failure to trim glucose residues prevents the viral glycoproteins from entering the calnexin-calreticulin (CNX-CRT) cycle, a major ER chaperone system that ensures proper protein folding.[15]
- Unfolded Protein Response (UPR): This disruption leads to the accumulation of misfolded viral proteins in the ER, which can trigger the host's Unfolded Protein Response (UPR).[5] [16]
- Impaired Virion Assembly: The improperly folded or hyperglycosylated viral glycoproteins are often retained in the ER and targeted for degradation.[15] This prevents their incorporation into new viral particles, thereby inhibiting the assembly and secretion of infectious virions.[9]
 [12] For Dengue virus, Celgosivir has been shown to cause misfolding and accumulation of the non-structural protein 1 (NS1) in the ER.[5]

Click to download full resolution via product page

Caption: Celgosivir's mechanism of action via inhibition of host ER α -glucosidases.

Data Presentation: Antiviral Activity of Celgosivir

Celgosivir has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses in vitro and has shown efficacy in several preclinical animal models. However, clinical efficacy in humans has been limited.

Table 1: In Vitro Antiviral Activity of Celaosivir

Virus Target	Cell Line <i>l</i> Assay Type	Potency Metric	Value (µM)	Reference(s)
Dengue Virus (DENV-1, 3, 4)	Plaque Assay	EC50	< 0.7	[17]
Dengue Virus (DENV-2)	Plaque Assay	EC50	0.2	[17]
Dengue Virus (DENV)	Primary Human Macrophages	EC50	5.0	[6]
Human Immunodeficienc y Virus (HIV-1)	-	IC50	2.0 ± 2.3	[17]
Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate)	Plaque Assay	IC50	16	[17]
Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate)	Cytopathic Effect Assay	IC50	47	[17]
Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate)	In Vitro Assay	IC50	1.27	[17]
SARS-CoV-2	Vero E6 cells	-	Dose-dependent reduction	[11]

Table 2: In Vivo Efficacy and Pharmacokinetics of Celgosivir

Animal Model / Study Type	Virus Challenge	Dosing Regimen	Key Outcomes	Reference(s)
AG129 Mice	Lethal DENV (mouse-adapted S221 strain)	50 mg/kg, twice daily (BID) for 5 days	Fully protective, even with treatment delayed up to 48h post- infection; reduced viremia.	[17],[5],[13]
AG129 Mice	Lethal DENV (primary or ADE infection)	10, 25, or 50 mg/kg BID vs. 100 mg/kg single dose	BID regimen was more protective than a single daily dose; enhanced survival and robust immune response.	[17],[5],[13]
AG129 Mice	Antibody- enhanced DENV infection	33.3 mg/kg, three times daily (t.i.d.)	Significantly reduced circulating viral load prior to expected time of death.	[18]
Human Clinical Trial (CELADEN)	Acute Dengue Fever	400 mg loading, 200 mg BID for 4.5 days	Safe and well- tolerated but did not significantly reduce viral load or fever burden.	[6],[19],[20]

Human

s (from

CELADEN)

Pharmacokinetic

Rapidly

converted to

castanospermine

. Cmax: 30.2 μM; [6],[21]

Cmin: 2.3 μM;

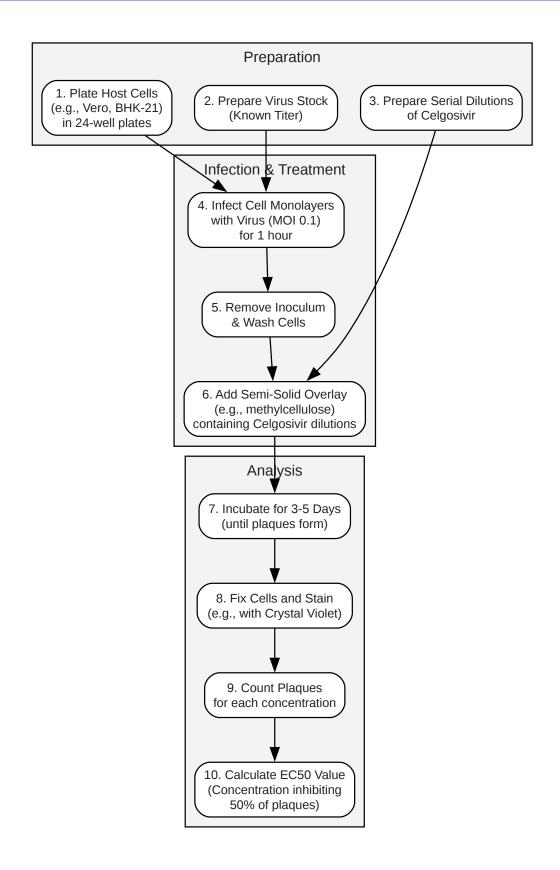
Half-life: ~2.5

hours.

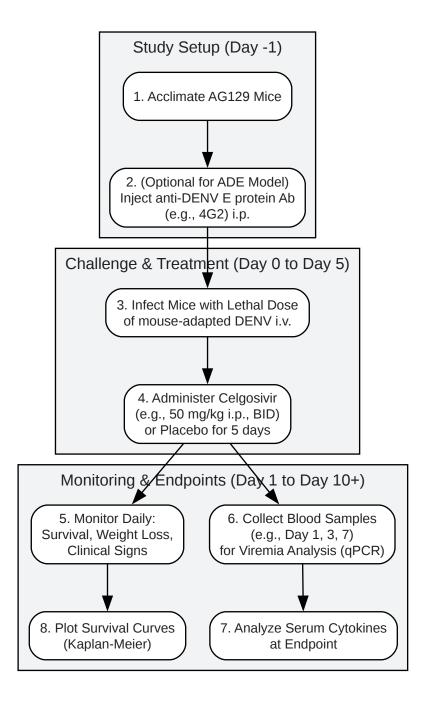
Experimental Protocols

N/A

The following are generalized protocols that should be optimized for specific cell lines, virus strains, and experimental goals.


400 mg loading,

200 mg BID


Protocol: In Vitro Antiviral Efficacy Assessment (Plaque Reduction Assay)

This protocol determines the concentration of **Celgosivir** required to inhibit the production of infectious virus particles.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Curing a viral infection by targeting the host: The example of cyclophilin inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virus-Host Cell Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]

- 18. Item Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. Public Library of Science Figshare [plos.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Celgosivir to Probe Host-Pathogen Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668368#utilizing-celgosivir-to-probe-host-pathogen-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com